Thymidine 5'-triphosphate sodium salt
Overview
Description
Thymidine 5’-triphosphate sodium salt is a nucleotide analog that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is one of the four natural deoxynucleotides, along with deoxyadenosine 5’-triphosphate, deoxyguanosine 5’-triphosphate, and deoxycytosine 5’-triphosphate, used by DNA polymerases and reverse transcriptases for DNA biosynthesis .
Mechanism of Action
Target of Action
Thymidine 5’-triphosphate sodium salt primarily targets several enzymes, including Thymidine kinase, cytosolic , Anaerobic ribonucleoside-triphosphate reductase , Thymidylate kinase , Glucose-1-phosphate thymidylyltransferase 2 , DNA primase/helicase , and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis, nucleotide metabolism, and cellular growth.
Mode of Action
Thymidine 5’-triphosphate sodium salt interacts with its targets by serving as a substrate for these enzymes. It is involved in the reversible phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), using ATP as its preferred phosphoryl donor . This process is essential for DNA synthesis and cellular growth.
Biochemical Pathways
Thymidine 5’-triphosphate sodium salt is one of the four natural deoxynucleotides, along with deoxyadenosine 5’-triphosphate (dATP), deoxyguanosine 5’-triphosphate (dGTP), and deoxycytosine 5’-triphosphate (dCTP). These compounds are used for the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases . Therefore, it plays a significant role in the DNA synthesis pathway.
Result of Action
The primary result of Thymidine 5’-triphosphate sodium salt’s action is the synthesis of DNA. As a building block of DNA, it contributes to the formation of the genetic material in cells . Additionally, it acts as an allosteric regulator of other nucleotides’ metabolism .
Action Environment
The action of Thymidine 5’-triphosphate sodium salt can be influenced by various environmental factors. For instance, the pH of the solution can affect the stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine 5’-triphosphate sodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine at the 5’ position using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of thymidine 5’-triphosphate sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through techniques such as crystallization, chromatography, and lyophilization to achieve the desired quality and concentration .
Chemical Reactions Analysis
Types of Reactions
Thymidine 5’-triphosphate sodium salt undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups.
Hydrolysis: Breaking down into thymidine and triphosphate.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents, acids, and bases. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include thymidine, triphosphate, and various phosphorylated intermediates. These products are essential for DNA synthesis and repair processes .
Scientific Research Applications
Thymidine 5’-triphosphate sodium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Deoxyadenosine 5’-triphosphate
- Deoxyguanosine 5’-triphosphate
- Deoxycytosine 5’-triphosphate
Uniqueness
Thymidine 5’-triphosphate sodium salt is unique due to its specific role in DNA synthesis and regulation. Unlike other nucleotides, it pairs exclusively with deoxyadenosine in the DNA double helix, ensuring the fidelity of genetic information during replication .
Properties
IUPAC Name |
trisodium;[[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVJTOALWGZWAI-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na3O14P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27821-54-1 | |
Record name | Thymidine 5'-(trisodium hydrogen triphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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